![molecular formula C16H16ClN3O B7519186 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7519186.png)
2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol, also known as CBR-5884, is a chemical compound that has been widely studied in the field of neuroscience. It is a selective antagonist of the G protein-coupled receptor 35 (GPR35), which is involved in a variety of physiological processes such as inflammation, pain, and neuronal signaling.
Wirkmechanismus
2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol acts as a selective antagonist of the GPR35 receptor, which is expressed in various tissues including the brain, immune cells, and the gastrointestinal tract. The exact mechanism of action of 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol is not fully understood, but it is thought to inhibit the downstream signaling pathways activated by GPR35 activation. This may lead to the modulation of various physiological processes such as inflammation, pain, and neuronal signaling.
Biochemical and physiological effects:
2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol has been shown to have a variety of biochemical and physiological effects. In animal models, it has been found to reduce neuropathic pain, decrease inflammation, and regulate dopamine release. Additionally, 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol has been shown to have anxiolytic effects in animal models of anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol in lab experiments is its selectivity for the GPR35 receptor. This allows for the specific modulation of downstream signaling pathways without affecting other receptors or signaling pathways. However, one limitation of using 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol. One area of interest is its potential therapeutic applications in various neurological and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol and its downstream signaling pathways. Other potential future directions include the development of more potent analogs of 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol and the investigation of its effects on other physiological processes beyond its known targets.
Synthesemethoden
The synthesis of 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol involves several steps, starting from commercially available starting materials. The first step is the protection of the amine group of 2-aminobenzimidazole with a Boc group. This is followed by the reaction of the protected amine with 2-chlorobenzyl chloride, which leads to the formation of the intermediate compound. The Boc group is then removed, and the resulting amine is reacted with 2-chloroethanol to yield 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol.
Wissenschaftliche Forschungsanwendungen
2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have analgesic effects in animal models of neuropathic pain, as well as anti-inflammatory effects in models of colitis and asthma. Additionally, 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol has been investigated for its potential role in regulating neuronal signaling, particularly in the context of dopamine release and synaptic plasticity.
Eigenschaften
IUPAC Name |
2-[[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-13-6-2-1-5-12(13)11-20-15-8-4-3-7-14(15)19-16(20)18-9-10-21/h1-8,21H,9-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYRVZZDQBLLHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2NCCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.